3,6-Dimethyl-1-[5-(3-nitro-phenoxy)-pentyl]-1H-pyrimidine-2,4-dione
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Overview
Description
3,6-Dimethyl-1-[5-(3-nitro-phenoxy)-pentyl]-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a nitro-phenoxy-pentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1-[5-(3-nitro-phenoxy)-pentyl]-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of urea with β-diketones under acidic conditions.
Introduction of the Nitro-Phenoxy-Pentyl Side Chain: The side chain can be introduced via a nucleophilic substitution reaction. This involves the reaction of a nitro-phenol derivative with a pentyl halide in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves coupling the pyrimidine core with the nitro-phenoxy-pentyl side chain using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1-[5-(3-nitro-phenoxy)-pentyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols.
Hydrolysis: The ester linkage in the side chain can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: Amino-phenoxy-pentyl-pyrimidine derivatives
Substitution: Various substituted phenoxy-pentyl-pyrimidine derivatives
Hydrolysis: Carboxylic acid derivatives
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a molecular probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1-[5-(3-nitro-phenoxy)-pentyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. Additionally, the pyrimidine core can interact with nucleic acids and proteins, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-1H-pyrimidine-2,4-dione: Lacks the nitro-phenoxy-pentyl side chain, resulting in different chemical and biological properties.
3-Nitro-phenoxy-pentyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
The uniqueness of 3,6-Dimethyl-1-[5-(3-nitro-phenoxy)-pentyl]-1H-pyrimidine-2,4-dione lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrimidine core and the nitro-phenoxy-pentyl side chain allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H21N3O5 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
3,6-dimethyl-1-[5-(3-nitrophenoxy)pentyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O5/c1-13-11-16(21)18(2)17(22)19(13)9-4-3-5-10-25-15-8-6-7-14(12-15)20(23)24/h6-8,11-12H,3-5,9-10H2,1-2H3 |
InChI Key |
HQJWXRQCQJFKLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1CCCCCOC2=CC=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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